molecular formula C2H3N3S B1320933 1,2,4-Thiadiazol-3-amine CAS No. 56531-89-6

1,2,4-Thiadiazol-3-amine

Cat. No. B1320933
CAS RN: 56531-89-6
M. Wt: 101.13 g/mol
InChI Key: WGCAJRHEDWDNDN-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazol-3-amine is a chemical compound that belongs to the class of nitrogen-sulfur heterocycles known as thiadiazoles. These compounds are characterized by a five-membered ring containing both nitrogen and sulfur atoms. Thiadiazoles are of significant interest due to their wide range of pharmacological activities and their use as structural units in biologically active molecules. They serve as intermediates in medicinal chemistry and have applications in human and veterinary medicine, as well as in agriculture as insecticides and pesticides .

Synthesis Analysis

The synthesis of 1,2,4-thiadiazoles can be achieved through various methods. One approach involves the reaction of lithium enolate of 3-methoxycarbonyl compounds followed by ester hydrolysis and decarboxylation to yield derivatives bearing a mono- or bicyclic amine at C5 . Another method described for the synthesis of 1,3,4-thiadiazol-2-amine derivatives is a one-pot reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE), avoiding toxic additives . Additionally, solid-phase synthesis has been employed to construct a library of 1,3,4-thiadiazole derivatives, using desulfurative cyclization of thiosemicarbazide intermediate resin .

Molecular Structure Analysis

The molecular structure of 1,2,4-thiadiazol-3-amine derivatives can be influenced by the nature of substituents attached to the thiadiazole ring. For instance, the orientation of the amino group differs in non-halogenated structures, and the presence of halogen substituents can lead to isostructural behavior with supramolecular constructs . The tautomeric forms of these compounds have been studied in solution and the solid state using NMR spectroscopy, X-ray crystallography, and DFT computations .

Chemical Reactions Analysis

1,2,4-Thiadiazol-3-amine and its derivatives participate in various chemical reactions that are essential for their functionalization and application in drug synthesis. For example, multicomponent reactions have been used to synthesize molecular hybrids involving 1,3,4-thiadiazol-2-amines, which show promising biological activities . Furthermore, sequential condensation and iodine-mediated oxidative bond formation have been employed to synthesize diazole derivatives with a 2-amino substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-thiadiazol-3-amine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's binding affinity and efficacy as muscarinic ligands, as observed in radioligand binding assays . The noncovalent interactions, such as hydrogen bonding, play a significant role in the stabilization of these compounds' crystal structures . Additionally, the synthesis of poly(1,3,4-thiadiazole amine) from related compounds has led to the creation of novel thermally stable and semiconducting polymers with potential applications in electronics .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • A study by (Gür et al., 2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds. These compounds showed significant DNA protective ability and antimicrobial activity against certain pathogens. One compound exhibited cytotoxicity on cancer cell lines, suggesting potential in chemotherapy.

Novel Synthesis Approaches

  • (Kokovina et al., 2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives. This method avoids toxic additives, highlighting a safer and more efficient approach for synthesizing these compounds.

Potential as Antimicrobial Agents

  • A review by (Serban et al., 2018) emphasized the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives. Many derivatives showed higher antimicrobial activity compared to standard drugs, making them promising candidates for new antimicrobial agents.

DNA Interactions

  • Research on the DNA binding interactions of 1,3,4-thiadiazoles was conducted by (Shivakumara & Krishna, 2021). They found that these compounds bind to DNA, suggesting potential applications in therapeutic drug development.

Materials Chemistry Applications

  • (Ardan et al., 2017) explored the use of 1,3,4-thiadiazole derivatives in crystal engineering of organometallic materials, indicating their utility in materials chemistry.

Corrosion Inhibition

  • A study focused on the corrosion inhibition performance of thiadiazole derivatives was conducted by (Kaya et al., 2016). Their research provided insights into the use of these compounds in protecting metals against corrosion.

Efficient Synthesis Methods

  • (Erdogan, 2018) reported on the use of ultrasound in the synthesis of thiadiazole derivatives, presenting an efficient and environmentally friendly synthesis method.

Safety And Hazards

1,2,4-Thiadiazol-3-amine is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is suspected of causing genetic defects, damaging the unborn child, and may cause damage to organs. It is harmful in contact with skin or if inhaled .

Future Directions

In recent years, there has been a noticeable increase in research interests in the synthesis and biological application of various derivatives of 1,2,4-Thiadiazol-3-amine . Future research may focus on developing new synthesis methods, exploring more biological applications, and improving the safety profile of these compounds.

properties

IUPAC Name

1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-4-1-6-5-2/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCAJRHEDWDNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604112
Record name 1,2,4-Thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Thiadiazol-3-amine

CAS RN

56531-89-6
Record name 1,2,4-Thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Khodaei-Tehrani, A Niazi - Oriental Journal of …, 2015 - pdfs.semanticscholar.org
The density functional theory (DFT) at the B3LYP/6-31G (d, p) basis set level method were performed on three hector bases used as corrosion inhibitors; namely, 3-anilino-5-imino-4-…
Number of citations: 9 pdfs.semanticscholar.org
C Pescheteau, M Place, A Sava, L Nunes, L Profire… - RSC …, 2022 - pubs.rsc.org
The first access to 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazole derivatives is reported. The series were generated from 2-mercaptoimidazole, which afforded the key intermediate …
Number of citations: 2 pubs.rsc.org
SG Kostryukov, YY Masterova… - Russian Journal of Organic …, 2022 - Springer
3-Dipolar addition of N-aryl-3-(arylimino)-3H-1,2,4-dithiazol-5-amines to methyl, trifluoromethyl, phenyl, and p-tolyl phenylethynyl sulfones in boiling ethanol afforded the corresponding …
Number of citations: 2 link.springer.com
S Ahmad, CS Madsen, PD Stein… - Journal of medicinal …, 2008 - ACS Publications
3-Hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitors, more commonly known as statins, represent the gold standard in treating hypercholesterolemia. Although statins …
Number of citations: 39 pubs.acs.org
TRM Rauws, BUW Maes - Chemical Society Reviews, 2012 - pubs.rsc.org
Although several recent reviews dealt with transition metal catalyzed N-arylation of amines (all classes), to date no specific review covering the N-arylation of amidines and guanidines …
Number of citations: 185 pubs.rsc.org
L Aurelio, CV Scullino, MR Pitman… - Journal of medicinal …, 2016 - ACS Publications
The sphingosine kinase (SK) inhibitor, SKI-II, has been employed extensively in biological investigations of the role of SK1 and SK2 in disease and has demonstrated impressive …
Number of citations: 64 pubs.acs.org
WS Hamama, ME Ibrahim, HA Raoof… - Research on Chemical …, 2017 - Springer
This review provides a survey of the advances in the methods of formation and chemical reactivity of bicyclic [1,3,4]thiadiazole 5-5 systems containing ring-junction nitrogen over the …
Number of citations: 6 link.springer.com
D Jackson - 2013 - search.proquest.com
PI3K (phosphoinositide 3-kinase) is responsible for a large number of signaling pathways involved in a range of conditions ranging from allergic response to tumor growth. Current …
Number of citations: 2 search.proquest.com
A Pop, C Silvestru, A Silvestru - Physical Sciences Reviews, 2018 - degruyter.com
This chapter emphasizes aspects related to the role of organochalcogen (Se, Te) compounds with single E‒O and/or double E=O (E=Se, Te) bonds in organic synthesis, as reagents, …
Number of citations: 10 www.degruyter.com
S Baş, B Sakintuna, B Birkan, Y Menceloglu… - Energy & …, 2005 - ACS Publications
In the present work lyophilization was employed to recover the readily volatile solvent fraction in previously impregnated, solvent-swollen low-rank Turkish coals as well as to potentially …
Number of citations: 10 pubs.acs.org

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